3-Azido-3-methylbutanoyl chloride 3-Azido-3-methylbutanoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13996705
InChI: InChI=1S/C5H8ClN3O/c1-5(2,8-9-7)3-4(6)10/h3H2,1-2H3
SMILES:
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol

3-Azido-3-methylbutanoyl chloride

CAS No.:

Cat. No.: VC13996705

Molecular Formula: C5H8ClN3O

Molecular Weight: 161.59 g/mol

* For research use only. Not for human or veterinary use.

3-Azido-3-methylbutanoyl chloride -

Specification

Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
IUPAC Name 3-azido-3-methylbutanoyl chloride
Standard InChI InChI=1S/C5H8ClN3O/c1-5(2,8-9-7)3-4(6)10/h3H2,1-2H3
Standard InChI Key WGNJSORDRMBRQO-UHFFFAOYSA-N
Canonical SMILES CC(C)(CC(=O)Cl)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a branched four-carbon chain with an azido group at the third carbon and an acyl chloride group at the terminal position. Its structure is represented by the SMILES string CC(C)(CC(=O)Cl)N=[N+]=[N-] . Key structural attributes include:

  • Azide group: A high-energy functional group capable of participating in 1,3-dipolar cycloadditions.

  • Acyl chloride: A highly reactive moiety that facilitates nucleophilic acyl substitutions.

Physical Properties

PropertyValueSource
Molecular Weight161.59 g/mol
Boiling PointNot reported
Density~1.2 g/cm³ (estimated)
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, THF)

The compound’s reactivity is influenced by the electron-withdrawing acyl chloride group, which enhances the azide’s participation in cycloaddition reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves azidation of 3-methylbutanoyl chloride precursors :

  • Chlorination: 3-Methylbutanoic acid is treated with thionyl chloride (SOCl₂) to form 3-methylbutanoyl chloride.

  • Azidation: The tertiary alcohol derivative undergoes substitution with sodium azide (NaN₃) in a polar solvent, introducing the azide group.

Reaction Scheme:
3-Methylbutanoyl chloride+NaN3DMF3-Azido-3-methylbutanoyl chloride+NaCl\text{3-Methylbutanoyl chloride} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{3-Azido-3-methylbutanoyl chloride} + \text{NaCl}

Industrial-scale production is limited, but laboratory methods emphasize controlled conditions to prevent unintended detonation, a common risk with organic azides .

Reactivity and Chemical Applications

Click Chemistry

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with terminal alkynes . This reaction is pivotal in:

  • Bioconjugation: Labeling biomolecules (e.g., proteins, nucleic acids) for diagnostic or therapeutic purposes .

  • Polymer Chemistry: Synthesizing cross-linked polymers with tailored mechanical properties .

Acylation Reactions

The acyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides or esters, respectively. This dual functionality allows sequential reactions—first acylation, then cycloaddition—enabling modular synthesis .

Example Application:
R-NH2+3-Azido-3-methylbutanoyl chlorideR-NHCO-(C)(CH3)-N3\text{R-NH}_2 + \text{3-Azido-3-methylbutanoyl chloride} \rightarrow \text{R-NHCO-(C)(CH}_3\text{)-N}_3
Subsequent CuAAC with an alkyne yields triazole-linked conjugates used in drug delivery systems .

Biological and Pharmacological Relevance

Bioorthogonal Chemistry

The azide’s bioorthogonality permits selective reactions in biological systems without interfering with native processes. This property is exploited in:

  • Targeted Drug Delivery: Azide-tagged prodrugs release therapeutics upon reaction with tumor-specific alkynes .

  • Imaging Probes: Azide-functionalized contrast agents enable real-time tracking of cellular processes .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
3-Azidopropanoic AcidLinear chain, carboxylic acid groupPeptide synthesis
Benzyl AzideAromatic backbone, stable azideClick chemistry
Trimethylsilyl AzideSilicon-protected azideReagent for azide introduction

3-Azido-3-methylbutanoyl chloride’s unique combination of azide and acyl chloride groups offers superior reactivity in sequential functionalization compared to simpler azides or acyl chlorides .

Future Directions and Research Opportunities

  • Drug Development: Explore its use in synthesizing antibody-drug conjugates (ADCs) with improved stability .

  • Materials Science: Develop azide-functionalized polymers for self-healing materials .

  • Safety Studies: Conduct systematic toxicological assessments to establish exposure limits.

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